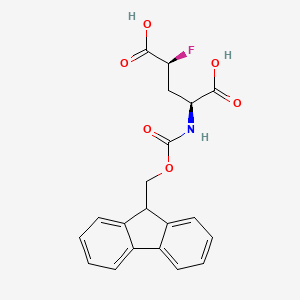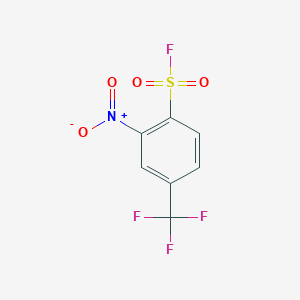![molecular formula C11H14Cl2N4 B13512808 6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride](/img/structure/B13512808.png)
6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 5-chloro-2-methylpyridine-3-carbonitrile with (3R)-3-aminopyrrolidine under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The purification process typically involves crystallization or chromatography techniques to isolate the desired product.
化学反应分析
Types of Reactions
6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
科学研究应用
6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
作用机制
The mechanism of action of 6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring and nitrile group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are also used in medicinal chemistry.
Pyridine Derivatives: Similar compounds include 5-chloro-2-methylpyridine and its various substituted derivatives.
Uniqueness
What sets 6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. The presence of both a pyrrolidine ring and a nitrile group provides a versatile scaffold for drug design and synthesis .
属性
分子式 |
C11H14Cl2N4 |
|---|---|
分子量 |
273.16 g/mol |
IUPAC 名称 |
6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H13ClN4.ClH/c1-7-8(5-13)4-10(12)11(15-7)16-3-2-9(14)6-16;/h4,9H,2-3,6,14H2,1H3;1H/t9-;/m1./s1 |
InChI 键 |
DEAPYBBCHHECOY-SBSPUUFOSA-N |
手性 SMILES |
CC1=NC(=C(C=C1C#N)Cl)N2CC[C@H](C2)N.Cl |
规范 SMILES |
CC1=NC(=C(C=C1C#N)Cl)N2CCC(C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride](/img/structure/B13512726.png)
![6-Bromo-2-thiaspiro[3.3]heptane](/img/structure/B13512731.png)








![[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride](/img/structure/B13512786.png)
![(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13512792.png)
![2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)

